

The Indazole Core: Structure, Isomerism, and Physicochemical Properties

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Compound of Interest

Compound Name: 5-bromo-1H-indazol-3-ol

Cat. No.: B1287638

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Indazole, or 1H-indazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This fusion results in a system with a unique electronic distribution and steric profile. A critical feature is the existence of tautomeric isomers, primarily 1H- and 2H-indazole, which can influence receptor binding and metabolic stability. The position of the nitrogen atom not fused to the benzene ring significantly alters the molecule's hydrogen bonding capacity and dipole moment.

The indazole nucleus is generally a stable, crystalline solid at room temperature. Its aromatic nature confers a degree of resistance to metabolic degradation, yet the nitrogen atoms provide handles for both metabolic pathways and, more importantly, for strategic chemical modification.

Table 1: Physicochemical Properties of Parent Indazole

Property	Value	Significance in Drug Design
Molecular Formula	C ₇ H ₆ N ₂	Low molecular weight starting point.
Molecular Weight	118.14 g/mol	Provides a small, efficient core for scaffold-based design.
pKa	~1.23 (for protonation), ~13.8 (for deprotonation)	The weakly basic and acidic nature allows for varied interactions and salt formation strategies.
LogP	1.83	Indicates a balance of hydrophobicity and hydrophilicity, a good starting point for oral bioavailability.
H-Bond Donors	1 (1H-tautomer)	Crucial for forming key interactions with protein targets.
H-Bond Acceptors	1	The pyrazole nitrogen acts as a key acceptor site.

Synthesis of the Indazole Scaffold: Strategic Access

The synthetic accessibility of a scaffold is paramount for its utility in medicinal chemistry, as it allows for the rapid generation of analogues for SAR studies. A variety of named reactions have been established for the construction of the indazole core.

The Jacobsen Indazole Synthesis

One of the most classical and reliable methods is the Jacobsen indazole synthesis. This reaction typically involves the cyclization of an o-acylphenylhydrazine or a related derivative under acidic or basic conditions.

Experimental Protocol: A Representative Jacobsen-Type Synthesis

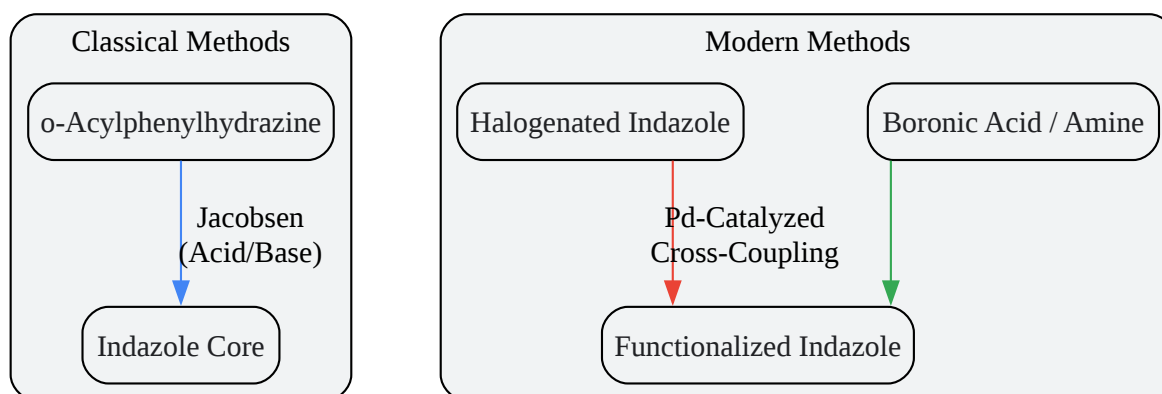
- **Starting Material Preparation:** An appropriately substituted o-toluidine is diazotized using sodium nitrite and hydrochloric acid at 0-5°C.
- **Reduction:** The resulting diazonium salt is reduced in situ, for example with stannous chloride, to yield the corresponding hydrazine.
- **Cyclization:** The hydrazine is then heated, often in the presence of a dehydrating agent or under acidic conditions, to facilitate intramolecular cyclization and aromatization to form the indazole ring.
- **Purification:** The crude product is purified by recrystallization or column chromatography to yield the desired indazole derivative.

The choice of substituents on the starting aniline allows for the introduction of diversity at various positions of the benzene portion of the scaffold.

Modern Cross-Coupling Strategies

More contemporary approaches often employ transition-metal-catalyzed cross-coupling reactions to build the indazole system or to functionalize a pre-formed core. For instance, a Suzuki or Buchwald-Hartwig coupling can be used to append aryl or alkyl groups to specific positions, enabling fine-tuning of steric and electronic properties.

Diagram 1: Key Synthetic Strategies for Indazole Core Formation



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Caption: H-bond pattern between indazole and a kinase hinge.

Case Studies: Indazole in Marketed Drugs

The true value of a scaffold is demonstrated by its successful incorporation into therapeutic agents.

Pazopanib: A Multi-Targeted Kinase Inhibitor

Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFR, PDGFR, and c-Kit. The indazole core of pazopanib forms the critical hydrogen-bonding interactions with the hinge region of these kinases. The substitution pattern on the indazole and the linked pyrimidine ring were optimized to achieve the desired potency and selectivity profile.

Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib (Inlyta®) is another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. Its indazole scaffold also serves as the hinge-binding motif. The SAR campaign leading to axitinib meticulously explored substitutions on the indazole ring to maximize potency against Vascular Endothelial Growth Factor Receptors (VEGFRs) while minimizing off-target activities.

Table 2: Representative Indazole-Containing Drugs

Drug Name	Target(s)	Therapeutic Area	Key Structural Feature
Pazopanib	VEGFR, PDGFR, c-Kit	Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)	N-methylindazole linked to a substituted pyrimidine.
Axitinib	VEGFR 1, 2, 3	Oncology (Renal Cell Carcinoma)	Indazole core with a sulfonamide-containing side chain.
Entrectinib	TRKA/B/C, ROS1, ALK	Oncology (NTRK fusion-positive solid tumors)	3-aminoindazole core provides a key vector for side chain exploration.
Niraparib	PARP1, PARP2	Oncology (Ovarian Cancer)	Indazole carboxamide mimics the nicotinamide of the NAD ⁺ cofactor.

Conclusion and Future Directions

The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, combined with its ideal electronic and steric properties for target engagement, particularly in the realm of kinase inhibition, has secured its place in the drug discovery toolbox. Future work will likely focus on the development of novel synthetic methodologies to access more complex and diverse indazole derivatives. Furthermore, as our understanding of biology deepens, the indazole core will undoubtedly be applied to new target classes, continuing its legacy as a truly versatile and impactful molecular framework.

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